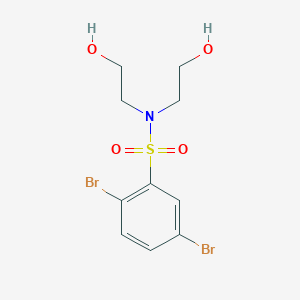
4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPIP is a sulfonamide derivative that has been synthesized through a straightforward method and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to inhibit the activity of various enzymes and proteins in cells. 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has also been shown to induce apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide in lab experiments is its ease of synthesis, which allows for large-scale production. 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide is also relatively stable and can be stored for extended periods without degradation. However, one limitation of using 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide. One direction is the further investigation of its potential use as an anti-inflammatory agent and anticancer agent. Another direction is the investigation of its potential use as a herbicide and pesticide. Additionally, further research could be conducted on the synthesis of novel materials using 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide as a building block.
Synthesemethoden
The synthesis of 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide involves the reaction of 4-butoxy-3-isopropylbenzenesulfonyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The reaction yields 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has shown promising results as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has also been studied for its potential use as an anticancer agent, as it induces apoptosis in cancer cells.
In agriculture, 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has been studied for its potential use as a herbicide, as it inhibits the growth of various weed species. 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has also been studied for its potential use as a pesticide, as it shows insecticidal activity against various insect species.
In materials science, 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has been studied for its potential use as a building block for the synthesis of novel materials. 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Eigenschaften
Produktname |
4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C18H24N2O3S |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
4-butoxy-3-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H24N2O3S/c1-4-5-11-23-18-9-8-16(12-17(18)14(2)3)24(21,22)20-15-7-6-10-19-13-15/h6-10,12-14,20H,4-5,11H2,1-3H3 |
InChI-Schlüssel |
BMIDVIKRIBQHSX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(C)C |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)





![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)






